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Compound of Interest

Compound Name: 3-(Anilinomethyl)phenol

CAS No.: 93189-07-2

Cat. No.: B1287411

Get Quote

Executive Summary
3-(Anilinomethyl)phenol is a secondary amine intermediate frequently utilized in the synthesis

of benzoxazine resins and pharmaceutical ligands. Its structure comprises a phenol ring linked

to an aniline moiety via a methylene bridge. Characterization of this molecule requires careful

differentiation from its precursors—3-hydroxybenzaldehyde and aniline—specifically monitoring

the reduction of the imine bond.

This guide provides a comprehensive breakdown of the expected NMR, IR, and MS data,

grounded in chemometric principles and structural analogues. It serves as a self-validating

protocol for researchers confirming the identity and purity of this compound.

Molecular Specifications & Synthesis Context
Understanding the synthesis is critical for interpreting the spectra, particularly for identifying

residual starting materials.

Formula:
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Molecular Weight: 199.25 g/mol

Synthesis Route: Reductive amination of 3-hydroxybenzaldehyde with aniline using agents

like sodium borohydride (

) or sodium triacetoxyborohydride.

Synthesis & Fragmentation Pathway (Graphviz)
The following diagram illustrates the formation of the methylene bridge and the primary

fragmentation point observed in Mass Spectrometry.
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Figure 1: Reaction pathway from precursors to the reduced amine, showing the primary mass

spectrometry fragmentation cleavage site at the methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the reduction of the imine to the amine.

Experimental Protocol
Solvent: DMSO-d6 is recommended over

. The polarity of DMSO stabilizes the phenolic hydroxyl proton, often resolving it as a distinct
singlet rather than a broad, exchange-averaged hump.

Concentration: ~10-15 mg in 0.6 mL solvent.

Validation Step: Perform a
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shake. The disappearance of peaks at ~9.4 ppm (OH) and ~6.0 ppm (NH) confirms their
exchangeable nature.

1H NMR Data (400 MHz, DMSO-d6)
The diagnostic signal is the methylene singlet.
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

Phenolic -OH 9.30 – 9.50 Singlet (Broad) 1H

Deshielded by

aromatic ring;

disappears with

.

Aromatic

(Phenol)
6.60 – 7.15 Multiplet 4H

Overlaps with

aniline ring, but

C2-H (between

OH and alkyl) is

often distinct.

Aromatic

(Aniline)
6.50 – 7.10 Multiplet 5H

Typical

monosubstituted

benzene pattern.

Amine -NH- 5.90 – 6.10 Triplet (Broad) 1H

Couples to the

adjacent

protons (

Hz).

Methylene -CH2- 4.20 – 4.35 Doublet/Singlet 2H

CRITICAL

PEAK. Appears

as a doublet if

coupling to NH is

resolved; singlet

if NH exchanges

fast.

Self-Validating Insight: If you observe a peak at ~8.4 ppm, your reduction is incomplete

(residual imine). If you see a peak at ~9.9 ppm, you have unreacted aldehyde. The target

methylene peak at 4.25 ppm must be present.
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13C NMR Data (100 MHz, DMSO-d6)

Carbon Environment
Shift (

, ppm)
Note

Phenolic C-OH ~157.5 Deshielded ipso-carbon.

Aniline C-N ~148.0 Ipso-carbon of the aniline ring.

Aromatic CH 112.0 – 130.0
Complex region containing 9

aromatic carbons.

Methylene -CH2- 46.0 – 48.0
Diagnostic aliphatic carbon

signal.

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional group integrity (presence of OH/NH) and absence of

the carbonyl group.

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) on neat solid/oil is preferred for speed.

Baseline: Ensure background subtraction of ambient

/

.

Key Absorption Bands
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Wavenumber (

)
Vibration Mode Diagnostic Value

3300 – 3450 and

Broad band. The phenolic OH

and secondary amine NH

stretches overlap significantly

in this region.

3020 – 3060

Weak, sharp peaks above

3000

.

2850 – 2950 Methylene C-H stretches.

1590 – 1610
Strong "breathing" modes of

the benzene rings.

1250 – 1280 Aryl-amine C-N stretch.

Absent (~1680)

Quality Control: Presence of a

peak here indicates unreacted

aldehyde.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and structural connectivity.[1]

Experimental Protocol
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Mode: Positive Ion Mode (

or

).

Fragmentation Pattern (EI, 70 eV)
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m/z Value Ion Identity Mechanism

199 Molecular Ion (Parent).

107

Base Peak (Likely). Cleavage

of the C-N bond yields the

stable hydroxybenzyl cation

(tropylium-like resonance).

93
Aniline radical cation (less

common in ESI, seen in EI).

77
Phenyl cation (typical aromatic

fragment).

Characterization Workflow
The following diagram outlines the logical flow for validating a synthesized batch of 3-
(Anilinomethyl)phenol.
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Crude Reaction Product

Step 1: TLC/LC-MS
Check for disappearance of Aldehyde

Step 2: 1H NMR (DMSO-d6)
Look for doublet/singlet at ~4.25 ppm

Confirm absence of 9.9 ppm (Aldehyde)

Is Purity >95%?

Step 3: Full Characterization
(13C NMR, IR, HRMS)

Yes

Purification
(Recrystallize from EtOH/Water)

No

Re-analyze

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for spectroscopic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check
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